molecular formula C15H22N2OS B4866364 N-(2-METHYLCYCLOHEXYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(2-METHYLCYCLOHEXYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4866364
M. Wt: 278.4 g/mol
InChI Key: OLXOJPLTXHZAIN-UHFFFAOYSA-N
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Description

N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2-methylcyclohexylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the urea linkage or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for treating specific diseases.

    Industry: Utilizing its unique properties in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLCYCLOHEXYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group, resulting in different chemical properties.

    N-CYCLOHEXYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA: Lacks the methyl group on the cyclohexyl ring, affecting its reactivity and applications.

Uniqueness

N-(2-METHYLCYCLOHEXYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both the 2-methylcyclohexyl and 3-(methylsulfanyl)phenyl groups

Properties

IUPAC Name

1-(2-methylcyclohexyl)-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-6-3-4-9-14(11)17-15(18)16-12-7-5-8-13(10-12)19-2/h5,7-8,10-11,14H,3-4,6,9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOJPLTXHZAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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